molecular formula C13H18O B13559977 (S)-1-(1-Phenylcyclopentyl)ethan-1-ol

(S)-1-(1-Phenylcyclopentyl)ethan-1-ol

Cat. No.: B13559977
M. Wt: 190.28 g/mol
InChI Key: OLDXGGGHOCSMIT-NSHDSACASA-N
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Description

(S)-1-(1-Phenylcyclopentyl)ethan-1-ol is a chiral secondary alcohol characterized by a cyclopentane ring fused to a phenyl group at the 1-position, with an ethanol moiety attached to the same carbon. This structure confers unique steric and electronic properties, making it a compound of interest in asymmetric synthesis and pharmaceutical research.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(1S)-1-(1-phenylcyclopentyl)ethanol

InChI

InChI=1S/C13H18O/c1-11(14)13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,11,14H,5-6,9-10H2,1H3/t11-/m0/s1

InChI Key

OLDXGGGHOCSMIT-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1(CCCC1)C2=CC=CC=C2)O

Canonical SMILES

CC(C1(CCCC1)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-Phenylcyclopentyl)ethan-1-ol typically involves the enantioselective reduction of the corresponding ketone, 1-(1-Phenylcyclopentyl)ethanone. This reduction can be achieved using chiral catalysts or reagents to ensure the formation of the desired (S)-enantiomer. Common methods include:

    Catalytic Hydrogenation: Using chiral catalysts such as Rhodium or Ruthenium complexes under hydrogen gas.

    Asymmetric Reduction: Employing chiral reducing agents like borane derivatives or oxazaborolidine catalysts.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(1-Phenylcyclopentyl)ethan-1-ol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often utilizing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-Phenylcyclopentyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Further reduction to the corresponding alkane using strong reducing agents like Lithium Aluminum Hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: LiAlH4, Sodium Borohydride (NaBH4).

    Substitution: SOCl2, PBr3, or tosyl chloride (TsCl).

Major Products Formed

    Oxidation: 1-(1-Phenylcyclopentyl)ethanone.

    Reduction: 1-(1-Phenylcyclopentyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(1-Phenylcyclopentyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism by which (S)-1-(1-Phenylcyclopentyl)ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data on (S)-1-(1-Phenylcyclopentyl)ethan-1-ol are absent in the provided evidence, comparisons can be drawn to structurally analogous phenyl ethanol derivatives from , which share the ethanol-functionalized aromatic core but differ in substituents and cyclic systems. Key points of comparison include:

Structural Modifications and Substituent Effects

  • Target Compound : Features a 1-phenylcyclopentyl group, introducing significant steric hindrance and conformational rigidity due to the cyclopentane ring.
  • Analogous Compounds (from ):
    • (R)-1-(3-Fluorophenyl)ethan-1-ol
    • (R)-1-(4-Fluorophenyl)ethan-1-ol
    • (R)-1-(3-Chlorophenyl)ethan-1-ol

      These lack the cyclopentyl ring but incorporate halogen substituents (F, Cl) at meta or para positions, altering electronic properties and intermolecular interactions .

Physical Properties

  • Optical Rotation ([α]D²⁰) : Analogs showed solvent-dependent variations (e.g., chloroform vs. hexane), highlighting substituent and solvent polarity effects .
  • Refractive Index (tR) : Differed across analogs, likely influenced by halogen electronegativity and molecular packing .
  • Target Compound : The bulky cyclopentyl group may reduce solubility in polar solvents compared to halogenated analogs.

Data Table: Comparative Analysis of Key Properties

Property (R)-1-(3-Fluorophenyl)ethan-1-ol (R)-1-(4-Fluorophenyl)ethan-1-ol (R)-1-(3-Chlorophenyl)ethan-1-ol (S)-1-(1-Phenylcyclopentyl)ethan-1-ol
Yield 99% 99% 99% N/A
Stereochemical Purity (e.e.) 88% 90% 87% N/A
Substituent 3-F 4-F 3-Cl Cyclopentyl
Key Analytical Method Chiral HPLC Chiral HPLC Chiral HPLC N/A

Research Implications and Limitations

  • Steric vs. Electronic Effects : The cyclopentyl group in the target compound likely enhances steric shielding but reduces electronic modulation compared to halogenated analogs. This could influence reactivity in catalysis or binding affinity in drug design.
  • Synthesis Challenges: High yields in analogs suggest robust protocols for phenyl ethanol derivatives, but the cyclopentyl group may necessitate alternative strategies (e.g., ring-closing metathesis).
  • Further studies are required to validate hypotheses.

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